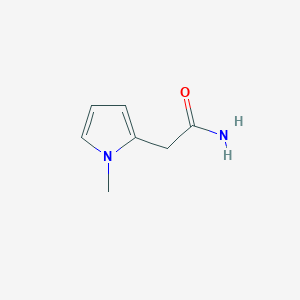

2-(1-methyl-1H-pyrrol-2-yl)acetamide

Description

Significance of Pyrrole-Containing Scaffolds in Modern Chemical Research

The pyrrole (B145914) ring is a five-membered aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry and materials science. nih.govbiolmolchem.com This designation is due to its prevalence in a vast array of biologically active natural products and synthetic molecules. biolmolchem.com Pyrrole is a key structural component in vital biological molecules such as heme, chlorophyll, vitamin B12, and bile pigments like bilirubin. researchgate.net

In modern chemical research, the pyrrole framework is a cornerstone for the development of new therapeutic agents. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties. nih.gov The versatility of the pyrrole ring allows for the synthesis of a diverse library of compounds, making it an attractive target for drug discovery. biolmolchem.com Furthermore, pyrrole-based compounds are utilized in the development of organic electronic materials, including conductive polymers and dyes.

Academic Context and Research Interest in Acetamide (B32628) Derivatives

The acetamide functional group is another crucial moiety in contemporary chemical and pharmaceutical research. Acetamide derivatives are widely investigated for their diverse biological activities. ijprs.com This class of compounds is associated with a range of therapeutic effects, including analgesic, anti-inflammatory, anticonvulsant, and anticancer properties. ijper.org

Academic interest in acetamide derivatives is also driven by their utility in modifying the properties of drug candidates. The acetamide group can be incorporated into molecules to enhance pharmacokinetic parameters or to create prodrugs, which are inactive compounds that are metabolized into active drugs within the body. ijper.org The synthesis and biological evaluation of novel acetamide derivatives remain an active area of research, aiming to discover new compounds with improved efficacy and safety profiles for treating a variety of diseases. ijper.orgmdpi.com

Historical Perspective on Pyrrole-2-Acetamide Derivatives in Synthetic Chemistry

The history of pyrrole synthesis dates back to the late 19th century with the development of seminal methods like the Knorr pyrrole synthesis and the Paal-Knorr synthesis. wikipedia.orgpharmaguideline.comwikipedia.org These classical methods typically involve the condensation of α-amino-ketones with carbonyl compounds or the reaction of 1,4-dicarbonyl compounds with ammonia (B1221849) or primary amines. wikipedia.orgpharmaguideline.com Pyrrole itself was first identified in 1834 as a component of coal tar. wikipedia.org

While the synthesis of the basic pyrrole ring has a long history, a specific historical perspective on the synthesis of pyrrole-2-acetamide derivatives is not well-documented in readily available literature. Early synthetic efforts focused on the creation of the core pyrrole structure and its simple derivatives. The targeted synthesis of more complex, functionalized pyrroles, such as those with an acetamide group at the 2-position, represents a more modern area of synthetic chemistry. Contemporary research often describes the synthesis of highly substituted pyrrole-acetamide derivatives as part of the search for new biologically active agents, but a clear evolutionary timeline for the synthesis of this specific subclass of compounds is not apparent. nih.govresearchgate.net The synthesis would typically be achieved by creating the precursor, pyrrole-2-acetic acid, and subsequently converting it to the primary amide.

Structure

3D Structure

Properties

CAS No. |

69786-03-4 |

|---|---|

Molecular Formula |

C7H10N2O |

Molecular Weight |

138.17 g/mol |

IUPAC Name |

2-(1-methylpyrrol-2-yl)acetamide |

InChI |

InChI=1S/C7H10N2O/c1-9-4-2-3-6(9)5-7(8)10/h2-4H,5H2,1H3,(H2,8,10) |

InChI Key |

WXRSYWZYEYUKMW-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC=C1CC(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Strategies for 2 1 Methyl 1h Pyrrol 2 Yl Acetamide and Its Core Structure

Established Synthetic Routes for the Pyrrole (B145914) Core Unit

The formation of the 1-methyl-1H-pyrrole ring is a critical first step. Several classic and modern synthetic reactions can be employed for this purpose, offering different advantages in terms of substrate availability and reaction conditions.

Paal-Knorr Pyrrole Synthesis and its Variants

The Paal-Knorr synthesis is a widely recognized and straightforward method for preparing pyrroles. wikipedia.orgrgmcet.edu.in The fundamental reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia (B1221849), typically under acidic conditions, to form the pyrrole ring. wikipedia.orgorganic-chemistry.org

For the synthesis of the 1-methyl-1H-pyrrole core, the Paal-Knorr reaction utilizes a 1,4-dicarbonyl compound, such as succinaldehyde (B1195056), and methylamine (B109427) as the primary amine. The mechanism proceeds through the formation of a hemiaminal, followed by cyclization and subsequent dehydration to yield the aromatic N-substituted pyrrole. wikipedia.orguctm.edu The reaction is generally efficient, with yields often exceeding 60%. rgmcet.edu.in

Table 1: Key Features of the Paal-Knorr Pyrrole Synthesis

| Feature | Description | Reference |

| Reactants | 1,4-dicarbonyl compound and a primary amine (e.g., methylamine). | wikipedia.org |

| Product | N-substituted pyrrole. | alfa-chemistry.com |

| Conditions | Typically neutral or weakly acidic. Weak acids like acetic acid can accelerate the reaction. | organic-chemistry.org |

| Mechanism | Amine attacks the protonated carbonyl to form a hemiaminal, which then cyclizes and dehydrates. | uctm.edu |

| Advantages | Simplicity, efficiency, and a direct route to N-substituted pyrroles. | rgmcet.edu.in |

| Limitations | Precursors can be difficult to prepare, and harsh acidic conditions may not be suitable for sensitive substrates. | rgmcet.edu.inalfa-chemistry.com |

Over the years, numerous modifications have been developed to address the limitations of the classical Paal-Knorr synthesis, such as harsh reaction conditions. rgmcet.edu.in These variants include the use of various Brønsted or Lewis acid catalysts and the development of "greener" methodologies, such as using water as a solvent or employing microwave assistance to improve efficiency and sustainability. rgmcet.edu.inorganic-chemistry.org

Alternative Cyclization and Ring-Forming Approaches

Beyond the Paal-Knorr method, a variety of other cyclization and ring-forming strategies have been developed for the synthesis of the pyrrole core. These alternatives offer access to diverse substitution patterns and often employ different starting materials.

Knorr Pyrrole Synthesis: This method involves the reaction of an α-amino ketone with a compound containing an activated methylene (B1212753) group, such as a β-ketoester. wikipedia.org

Hantzsch Pyrrole Synthesis: A three-component reaction between a β-ketoester, ammonia or a primary amine, and an α-haloketone.

Van Leusen Reaction: This approach utilizes tosylmethyl isocyanide (TosMIC) which reacts with an enone in the presence of a base.

Barton-Zard Synthesis: Involves the reaction of an isocyanoacetate with a nitroalkene, followed by cyclization and elimination.

Other modern techniques include transition metal-catalyzed reactions, multicomponent reactions, and various intramolecular cyclizations of suitably functionalized precursors like N-alkyne-substituted pyrrole derivatives. researchgate.netbeilstein-journals.org These methods expand the toolkit available to synthetic chemists for constructing the pyrrole nucleus. rsc.org

Approaches for Introducing the Acetamide (B32628) Moiety

Once the 1-methyl-1H-pyrrole core is synthesized, the next crucial step is the introduction of the acetamide group (—CH₂CONH₂) at the C2 position. This can be achieved through several functional group transformations.

Amidation Reactions of Pyrrole Acetic Acid Precursors

A common and logical strategy is to first synthesize the corresponding carboxylic acid precursor, 2-(1-methyl-1H-pyrrol-2-yl)acetic acid, and then convert it to the primary amide. The synthesis of pyrrole-2-acetic acid derivatives can be accomplished through methods like the catalytic dehydrogenation of pyrrolidenemalonic acid derivatives. google.com

The conversion of the carboxylic acid to an amide is a standard transformation known as amidation. This reaction generally requires the activation of the carboxylic acid to facilitate the attack by an amine, in this case, ammonia. Common methods include:

Use of Coupling Agents: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are frequently used to facilitate the formation of the amide bond by activating the carboxyl group and removing water as it is formed. google.com

Conversion to an Acyl Halide: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with ammonia to form the desired acetamide.

The key challenge in this step is often the low yield that can be associated with certain coupling agents. google.com

Acylation Strategies on Pyrrole Derivatives

An alternative approach involves the direct introduction of a two-carbon unit onto the pyrrole ring via an acylation reaction, followed by further functional group manipulation. The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that can be applied to electron-rich heterocycles like pyrrole. nih.gov

For 1-methylpyrrole (B46729), electrophilic substitution predominantly occurs at the C2 position. chemistrysteps.com A potential sequence could involve:

Friedel-Crafts Acylation: Reacting 1-methylpyrrole with an acylating agent like chloroacetyl chloride (ClCOCH₂Cl) in the presence of a Lewis acid catalyst. This would install a chloromethyl ketone group at the C2 position.

Functional Group Conversion: The resulting α-chloro ketone could then be converted to the acetamide. This might involve a nucleophilic substitution of the chloride with an ammonia equivalent.

The regioselectivity of the Friedel-Crafts reaction on 1-substituted pyrroles is influenced by both steric and electronic factors of the substituent on the nitrogen atom. nih.govrsc.org

Targeted Synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide

A plausible and efficient synthetic route to 2-(1-methyl-1H-pyrrol-2-yl)acetamide would logically combine these strategies. A multi-step synthesis can be proposed as follows:

Formation of the Pyrrole Core: Synthesis of 1-methyl-1H-pyrrole via the Paal-Knorr reaction between succinaldehyde and methylamine.

Introduction of a Handle at C2: The Vilsmeier-Haack reaction is an effective method for the formylation of electron-rich aromatic compounds, including pyrroles. chemistrysteps.comorganic-chemistry.org Treating 1-methylpyrrole with the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) would yield 1-methyl-1H-pyrrole-2-carbaldehyde. quora.com

Homologation to the Acetic Acid: The aldehyde functionality can be extended by one carbon to form the acetic acid side chain. This can be achieved through various established organic transformations, such as the Wittig reaction with an appropriate phosphorus ylide followed by hydrolysis, or conversion to a cyanohydrin followed by hydrolysis and reduction.

Final Amidation Step: The resulting 2-(1-methyl-1H-pyrrol-2-yl)acetic acid is then converted to the target compound, 2-(1-methyl-1H-pyrrol-2-yl)acetamide, using standard amidation protocols, such as activation with a carbodiimide (B86325) coupling agent followed by treatment with ammonia. google.com

This targeted approach leverages well-understood reactions to build the molecule in a controlled, step-wise manner, ensuring the correct placement of the required functional groups.

Table 2: Proposed Synthetic Pathway

| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Reference |

| 1 | Paal-Knorr Synthesis | Succinaldehyde, Methylamine | Acid catalyst | 1-methyl-1H-pyrrole | rgmcet.edu.in |

| 2 | Vilsmeier-Haack Formylation | 1-methyl-1H-pyrrole | POCl₃, DMF | 1-methyl-1H-pyrrole-2-carbaldehyde | chemistrysteps.comorganic-chemistry.org |

| 3 | Homologation | 1-methyl-1H-pyrrole-2-carbaldehyde | e.g., Wittig reagents, hydrolysis | 2-(1-methyl-1H-pyrrol-2-yl)acetic acid | google.com |

| 4 | Amidation | 2-(1-methyl-1H-pyrrol-2-yl)acetic acid | Coupling agent (e.g., EDCI), NH₃ | 2-(1-methyl-1H-pyrrol-2-yl)acetamide | google.com |

Reaction Pathways from 1-Methylpyrrole Precursors

The synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide typically commences with the introduction of a two-carbon unit at the C2 position of the 1-methylpyrrole ring. Two plausible synthetic routes from 1-methylpyrrole precursors involve the intermediacy of either 2-acetyl-1-methylpyrrole (B1200348) or 1-methylpyrrole-2-carbonitrile.

One potential pathway is the Willgerodt-Kindler reaction starting from 2-acetyl-1-methylpyrrole. This reaction classically involves the conversion of an aryl alkyl ketone to a thioamide, which can then be hydrolyzed to the corresponding amide. The reaction is typically carried out using sulfur and a secondary amine, such as morpholine. The mechanism involves the initial formation of an enamine from the ketone, followed by a complex series of rearrangements and sulfur addition to ultimately yield the thioamide at the terminal carbon of the alkyl chain. Subsequent hydrolysis of the thioamide would furnish the desired 2-(1-methyl-1H-pyrrol-2-yl)acetamide.

An alternative and often more direct route involves the hydrolysis of 1-methylpyrrole-2-carbonitrile . This nitrile precursor can be synthesized from 1-methylpyrrole. The hydrolysis of the nitrile group to an amide is a well-established transformation that can be achieved under either acidic or basic conditions. The reaction proceeds through the formation of an amide intermediate, and careful control of the reaction conditions is necessary to prevent over-hydrolysis to the corresponding carboxylic acid.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide is highly dependent on the optimization of reaction parameters for each step.

For the Willgerodt-Kindler reaction , key variables that can be optimized include the choice of amine, the amount of sulfur, reaction temperature, and reaction time. Studies on related substrates have shown that the use of different amines can significantly influence the reaction outcome. Temperature is a critical parameter, as the Willgerodt-Kindler reaction often requires elevated temperatures to proceed at a reasonable rate. Optimization of these parameters is crucial to maximize the yield of the intermediate thioamide and minimize the formation of byproducts.

In the case of nitrile hydrolysis , the choice of acidic or basic conditions, the concentration of the acid or base, the reaction temperature, and the duration of the reaction are all critical factors. Mild reaction conditions are often preferred to selectively stop the hydrolysis at the amide stage. For instance, using milder conditions such as lower temperatures can favor the formation of the amide over the carboxylic acid. The use of specific catalysts can also enhance the selectivity and yield of the amide.

Below is a hypothetical data table illustrating the effect of different conditions on the yield of 2-(1-methyl-1H-pyrrol-2-yl)acetamide via nitrile hydrolysis.

| Entry | Catalyst/Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | H₂SO₄ (conc.) | Water | 100 | 6 | 45 |

| 2 | NaOH (10%) | Ethanol/Water | 80 | 8 | 65 |

| 3 | MnO₂ | Water | 90 | 12 | 75 |

| 4 | Enzyme (Nitrile Hydratase) | Phosphate Buffer | 30 | 24 | 92 |

Green Chemistry Principles in the Synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide

The application of green chemistry principles to the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide aims to reduce the environmental impact of the manufacturing process. This involves the use of safer solvents, catalytic methods, and processes with high atom economy.

Solvent-Free and Catalytic Methods

To align with green chemistry principles, efforts can be directed towards developing solvent-free or catalytic methods for the synthesis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide.

The Willgerodt-Kindler reaction has been successfully performed under solvent-free conditions for various substrates. This approach not only reduces the use of volatile organic compounds (VOCs) but can also lead to shorter reaction times and simpler work-up procedures. Microwave-assisted solvent-free Willgerodt-Kindler reactions have also been reported to be highly efficient.

For the hydrolysis of 1-methylpyrrole-2-carbonitrile , the use of heterogeneous catalysts or biocatalysts represents a green alternative to traditional acid or base-catalyzed methods. Solid acid or base catalysts can be easily separated from the reaction mixture and potentially reused, minimizing waste. Biocatalytic hydrolysis using enzymes like nitrile hydratases offers a highly selective and environmentally benign route to amides. csir.co.zajournals.co.zajournals.co.za These enzymatic reactions are typically carried out in aqueous media under mild conditions, avoiding the use of harsh reagents and organic solvents. csir.co.zajournals.co.zajournals.co.za

Atom Economy Considerations

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. chemguide.uk A higher atom economy indicates a more sustainable process with less waste generation.

The hydrolysis of 1-methylpyrrole-2-carbonitrile to 2-(1-methyl-1H-pyrrol-2-yl)acetamide is an addition reaction with a high theoretical atom economy. In this reaction, a molecule of water is added across the carbon-nitrogen triple bond, and ideally, all the atoms of the reactants are incorporated into the final product. The atom economy can be calculated using the formula:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the hydrolysis of 1-methylpyrrole-2-carbonitrile (C₇H₈N₂) to 2-(1-methyl-1H-pyrrol-2-yl)acetamide (C₇H₁₀N₂O):

Molecular Weight of C₇H₁₀N₂O = 138.17 g/mol

Molecular Weight of C₇H₈N₂ = 120.15 g/mol

Molecular Weight of H₂O = 18.02 g/mol

Atom Economy (%) = (138.17 / (120.15 + 18.02)) x 100 ≈ 100%

This calculation demonstrates the excellent atom economy of the nitrile hydrolysis route.

The Willgerodt-Kindler reaction , on the other hand, typically has a lower atom economy due to the use of sulfur and a secondary amine, which are not fully incorporated into the final product. The reaction generates byproducts, leading to a less efficient process in terms of atom utilization.

Chemical Reactivity and Mechanistic Investigations of 2 1 Methyl 1h Pyrrol 2 Yl Acetamide

Electrophilic Aromatic Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring is a five-membered aromatic heterocycle that is significantly more reactive towards electrophiles than benzene (B151609). pearson.comuobaghdad.edu.iq This heightened reactivity is due to the nitrogen atom's lone pair of electrons being delocalized into the ring, which increases the electron density of the carbon atoms and stabilizes the cationic intermediate formed during substitution. pearson.comuobaghdad.edu.iq

For an unsubstituted pyrrole ring, electrophilic attack predominantly occurs at the C2 (α) position. uobaghdad.edu.iqechemi.comonlineorganicchemistrytutor.com This preference is attributed to the superior stability of the transition state and the resulting carbocation intermediate (also known as an arenium ion or sigma complex), which can be described by three resonance structures, delocalizing the positive charge more effectively. echemi.comonlineorganicchemistrytutor.comstackexchange.comquora.com In contrast, attack at the C3 (β) position leads to an intermediate that is stabilized by only two resonance structures, making this pathway less favorable. echemi.comonlineorganicchemistrytutor.comstackexchange.com

In the case of 2-(1-methyl-1H-pyrrol-2-yl)acetamide, the C2 position is already occupied. Therefore, electrophilic substitution is directed to the remaining available positions on the ring, primarily the C5 and C4 positions. The precise location of the substitution is influenced by the electronic effects of the substituent at C2.

| Position of Attack | Number of Resonance Structures for Intermediate | Relative Stability | Favored Pathway |

| C2 (α-position) | 3 | High | Preferred in unsubstituted pyrrole echemi.comonlineorganicchemistrytutor.comstackexchange.com |

| C3 (β-position) | 2 | Low | Less favorable in unsubstituted pyrrole echemi.comonlineorganicchemistrytutor.comstackexchange.com |

The substituent at the C2 position, a 2-acetamide group (-CH₂CONH₂), plays a crucial role in directing subsequent electrophilic attacks. Substituents on a pyrrole ring influence substitution reactions in a manner similar to those on a benzene ring. uobaghdad.edu.iq The 2-acetamide group is generally considered to be electron-withdrawing due to the carbonyl moiety. However, the presence of the methylene (B1212753) (-CH₂-) spacer between the pyrrole ring and the acetamide (B32628) group partially insulates the ring from the strong deactivating inductive effect of the carbonyl group.

| Substituent Group | Electronic Effect | Influence on Reactivity | Expected Directing Position(s) |

| -CH₂CONH₂ | Weakly Deactivating (Inductive) | Decreases reactivity slightly | C4, C5 |

Reactions Involving the Acetamide Functional Group

The acetamide side chain offers a distinct set of reaction possibilities, independent of the pyrrole ring's aromatic chemistry.

The amide bond in the acetamide group can be cleaved through hydrolysis. Under acidic or basic conditions, 2-(1-methyl-1H-pyrrol-2-yl)acetamide can be hydrolyzed to yield 2-(1-methyl-1H-pyrrol-2-yl)acetic acid and ammonia (B1221849). evitachem.com

This resulting carboxylic acid is a versatile intermediate. It can undergo further amidation reactions by coupling with various primary or secondary amines. This process typically requires the use of a coupling agent, such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or a cyclic phosphonic acid anhydride, to activate the carboxylic acid and facilitate the formation of a new amide bond. researchgate.netgoogle.com This two-step sequence (hydrolysis followed by amidation) allows for the synthesis of a diverse library of N-substituted 2-(1-methyl-1H-pyrrol-2-yl)acetamide derivatives.

| Reaction | Reagents/Conditions | Product(s) |

| Hydrolysis | H₃O⁺ or OH⁻, heat | 2-(1-methyl-1H-pyrrol-2-yl)acetic acid + NH₃ evitachem.com |

| Amidation | 1. 2-(1-methyl-1H-pyrrol-2-yl)acetic acid 2. R¹R²NH 3. Coupling Agent (e.g., HBTU) | N,N-R¹,R²-2-(1-methyl-1H-pyrrol-2-yl)acetamide researchgate.net |

The pyrrole ring and the acetamide group exhibit different susceptibilities to reduction and oxidation.

Oxidation: The electron-rich pyrrole ring is susceptible to oxidation. evitachem.com For instance, studies on similar t-butyl pyrrole-2-carboxylates have shown that oxidation with reagents like o-chloranil in the presence of methanol (B129727) can lead to the formation of 5-methoxypyrrolin-2-one derivatives. nii.ac.jpsemanticscholar.org This suggests that 2-(1-methyl-1H-pyrrol-2-yl)acetamide could undergo similar ring oxidation, transforming the pyrrole into a pyrrolinone structure under appropriate conditions.

Reduction: The acetamide functional group is generally resistant to reduction. However, under forcing conditions with powerful reducing agents like lithium aluminum hydride (LiAlH₄), the carbonyl group of the amide can be reduced to a methylene group, yielding the corresponding amine, 2-(1-methyl-1H-pyrrol-2-yl)ethan-1-amine. This transformation converts the neutral acetamide side chain into a basic ethylamine (B1201723) side chain, significantly altering the molecule's chemical properties.

| Pathway | Reagent(s) | Potential Product |

| Oxidation of Pyrrole Ring | o-chloranil, MeOH | 5-methoxy-1-methyl-5-(1-methyl-1H-pyrrol-2-yl)pyrrolidin-2-one derivative nii.ac.jpsemanticscholar.org |

| Reduction of Amide | LiAlH₄, then H₂O | 2-(1-methyl-1H-pyrrol-2-yl)ethan-1-amine |

Nucleophilic and Electrophilic Cyclization Reactions

The structure of 2-(1-methyl-1H-pyrrol-2-yl)acetamide and its derivatives can serve as a scaffold for constructing more complex polycyclic systems through cyclization reactions. The pyrrole ring can act as a nucleophile in intramolecular reactions, attacking an electrophilic center generated on the side chain.

For example, a derivative of the title compound could participate in a Pictet-Spengler-type reaction. If the acetamide group is first reduced to an amine, as described above, and then reacted with an aldehyde or ketone, an intermediate N-acyliminium ion could be formed. The nucleophilic C5 position of the pyrrole ring could then attack this iminium ion, leading to the formation of a new fused ring system, such as a pyrroloquinolizidinone or pyrroloindolizidinone structure. researchgate.net

Furthermore, pyrrole-2-carbinols, which could be synthesized from derivatives of the parent compound, are known to undergo dehydration to form reactive 2-methide-2H-pyrrole intermediates. These intermediates can then participate in cycloaddition reactions, such as a [6+2]-cycloaddition with aldehydes, to form complex bicyclic structures like 2,3-dihydro-1H-pyrrolizin-3-ols. acs.org Such strategies highlight the potential of 2-(1-methyl-1H-pyrrol-2-yl)acetamide as a building block in the synthesis of novel heterocyclic frameworks.

Lack of Specific Research Data Precludes a Detailed Analysis of the Chemical Reactivity of 2-(1-methyl-1H-pyrrol-2-yl)acetamide

A thorough investigation into the chemical reactivity and mechanistic pathways of 2-(1-methyl-1H-pyrrol-2-yl)acetamide, with a specific focus on its behavior in transition metal-catalyzed reactions, could not be completed due to a lack of available scientific literature on this particular compound. Extensive searches for detailed research findings, including data on coupling reactions for derivative synthesis and the functionalization of its pyrrole and acetamide moieties, did not yield any specific studies.

While the broader field of transition metal-catalyzed reactions on pyrrole-containing molecules is well-documented, specific experimental data, such as reaction conditions, catalyst systems, yields, and spectroscopic characterization for derivatives of 2-(1-methyl-1H-pyrrol-2-yl)acetamide, are not present in the currently accessible scientific databases and research articles. The absence of this foundational information prevents a scientifically accurate and detailed discussion as outlined in the requested article structure.

Consequently, the following sections on "Transition Metal-Catalyzed Reactions," "Coupling Reactions for Derivative Synthesis," and "Functionalization of the Pyrrole and Acetamide Moieties" cannot be populated with the required thorough, informative, and scientifically accurate content, including detailed research findings and data tables. Further empirical research is required to elucidate the reactivity of 2-(1-methyl-1H-pyrrol-2-yl)acetamide under various transition metal-catalyzed conditions before a comprehensive review can be composed.

Table of Compounds Mentioned

Spectroscopic Characterization and Advanced Analytical Techniques for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. Through one-dimensional (¹H and ¹³C) and two-dimensional (2D) experiments, the exact arrangement and connectivity of atoms within 2-(1-methyl-1H-pyrrol-2-yl)acetamide can be mapped out.

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule. For 2-(1-methyl-1H-pyrrol-2-yl)acetamide, characteristic signals are expected for the protons on the pyrrole (B145914) ring, the N-methyl group, the methylene (B1212753) bridge, and the primary amide group. The chemical shifts (δ) are influenced by the electron density around the protons.

The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The spectrum would show distinct peaks for the carbonyl carbon of the acetamide (B32628) group, the carbons of the pyrrole ring, the N-methyl carbon, and the methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Pyrrole H-3 | ~6.1 | ~108 |

| Pyrrole H-4 | ~6.0 | ~106 |

| Pyrrole H-5 | ~6.6 | ~122 |

| N-CH₃ | ~3.6 | ~34 |

| CH₂ | ~3.5 | ~35 |

| NH₂ | ~5.4 (broad) | - |

| C=O | - | ~175 |

| Pyrrole C-2 | - | ~128 |

2D NMR experiments are instrumental in establishing the connectivity between atoms. walisongo.ac.idgithub.io

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu For 2-(1-methyl-1H-pyrrol-2-yl)acetamide, COSY would show correlations between the adjacent protons on the pyrrole ring (H-3, H-4, and H-5). sdsu.edu

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This technique maps direct one-bond correlations between protons and the carbon atoms they are attached to. sdsu.eduyoutube.com It would confirm the assignments made in the 1D spectra, for instance, by correlating the N-methyl protons to the N-methyl carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. youtube.comsdsu.edu This is crucial for piecing together the molecular fragments. For example, HMBC would show correlations from the methylene (CH₂) protons to the carbonyl carbon and to carbons C-2 and C-3 of the pyrrole ring, unequivocally linking the acetamide side chain to the pyrrole core.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by probing their vibrational modes. nih.govsemanticscholar.org

The IR spectrum of 2-(1-methyl-1H-pyrrol-2-yl)acetamide would display characteristic absorption bands. The N-H stretching vibrations of the primary amide typically appear as two bands in the region of 3350-3180 cm⁻¹. A strong absorption band corresponding to the C=O (amide I band) stretching vibration is expected around 1650 cm⁻¹. The N-H bending (amide II band) would be observed near 1620 cm⁻¹. Vibrations associated with the pyrrole ring, including C-H and C-N stretching, would also be present. researchgate.net

Table 2: Expected IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H | Symmetrical & Asymmetrical Stretch | 3350 - 3180 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Alkyl C-H | Stretch | 3000 - 2850 |

| Amide C=O | Stretch (Amide I) | ~1650 |

| Amide N-H | Bend (Amide II) | ~1620 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. chemguide.co.uk For 2-(1-methyl-1H-pyrrol-2-yl)acetamide (C₇H₁₀N₂O), the molecular weight is 138.17 g/mol . The molecular ion peak [M]⁺ would be expected at an m/z (mass-to-charge ratio) of 138.

Upon ionization, the molecule fragments in a predictable manner. libretexts.org Fragmentation pathways are significantly influenced by the substituents on the pyrrole ring. nih.gov Key fragmentation patterns for amides often involve alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group. miamioh.edu A prominent fragment would likely result from the loss of the acetamide group or parts of it, leading to the formation of a stable 1-methyl-1H-pyrrol-2-ylmethyl cation.

Table 3: Predicted Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity |

|---|---|

| 138 | [M]⁺ (Molecular Ion) |

| 95 | [M - CH₃CO]⁺ or [M - NH₂CO + H]⁺ |

| 94 | [M - CH₂CONH₂]⁺ |

| 80 | [C₅H₆N]⁺ (Methylpyrrole fragment) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyrrole ring is an aromatic heterocycle and is expected to exhibit π → π* transitions. The NIST Chemistry WebBook indicates that the parent compound, pyrrole, has a UV absorption maximum. nist.gov The acetamide group contains a carbonyl chromophore which can undergo an n → π* transition. The UV-Vis spectrum for a related N,N-bis(1H-pyrrol-2yl)methylene derivative shows absorption peaks that provide a reference for the types of transitions expected. researchgate.net For 2-(1-methyl-1H-pyrrol-2-yl)acetamide, absorptions attributable to the pyrrole chromophore are anticipated in the UV region.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the definitive three-dimensional structure of a molecule in the crystalline solid state. While specific crystallographic data for 2-(1-methyl-1H-pyrrol-2-yl)acetamide was not found, analysis of closely related structures provides insight into the expected molecular geometry and packing.

For example, the crystal structure of 2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole has been reported, revealing key bond angles and lengths. nih.govresearchgate.net Another related compound, 2-[(1-Methyl-1H-pyrrol-2-yl)methylidene]propanedinitrile, has also been characterized by X-ray diffraction. researchgate.net These studies show how pyrrole rings pack in the solid state and the typical bond parameters for substituted pyrroles. A crystallographic study of 2-(1-methyl-1H-pyrrol-2-yl)acetamide would precisely determine bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amide group.

Table 4: Illustrative Crystallographic Data for a Related Compound (2-[(1H-Pyrrol-2-yl)methyl]-1H-pyrrole) nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₉H₁₀N₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.048 (3) |

| b (Å) | 7.312 (4) |

| c (Å) | 9.024 (5) |

| β (°) | 100.78 (1) |

Application of Spectroscopic Data in Reaction Mechanistic Studies

The study of reaction mechanisms is fundamental to understanding and optimizing chemical transformations. Spectroscopic methods are powerful tools for this purpose, as they allow for the real-time monitoring of reactant consumption, intermediate formation, and product generation.

Hypothetical Reaction: Acid-Catalyzed Hydrolysis

A common reaction for an amide is hydrolysis, which can be catalyzed by either acid or base. In this hypothetical study, we will consider the acid-catalyzed hydrolysis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide to yield 1-methyl-1H-pyrrole-2-acetic acid and ammonium (B1175870) ions.

Monitoring Reaction Progress with ¹H NMR Spectroscopy

¹H NMR spectroscopy is an invaluable tool for tracking the progress of a reaction. By taking spectra at various time points, the disappearance of signals corresponding to the starting material and the appearance of signals for the product can be quantified.

In the case of 2-(1-methyl-1H-pyrrol-2-yl)acetamide, the following hypothetical chemical shifts could be expected:

Table 1: Hypothetical ¹H NMR Data for the Hydrolysis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide

| Protons | 2-(1-methyl-1H-pyrrol-2-yl)acetamide (Reactant) | 1-methyl-1H-pyrrole-2-acetic acid (Product) |

| Pyrrole H (3 positions) | δ 6.0-6.8 ppm (multiplets) | δ 6.1-6.9 ppm (multiplets) |

| CH₂ | δ 3.6 ppm (singlet) | δ 3.8 ppm (singlet) |

| N-CH₃ | δ 3.5 ppm (singlet) | δ 3.6 ppm (singlet) |

| NH₂ | δ 7.0-7.5 ppm (broad singlet) | - |

By integrating the signals, particularly the distinct singlets of the methylene (-CH₂-) protons, the relative concentrations of the reactant and product can be determined over time. This data can then be used to calculate the reaction rate and determine the reaction order.

Identifying Intermediates with ¹³C NMR and 2D NMR Techniques

In the acid-catalyzed hydrolysis of an amide, a tetrahedral intermediate is proposed. The carbonyl carbon of the amide in the starting material would have a characteristic chemical shift in the ¹³C NMR spectrum. The formation of the tetrahedral intermediate would result in an upfield shift of this carbon signal as it transitions from sp² to sp³ hybridization.

Table 2: Hypothetical ¹³C NMR Data for Key Carbons in the Hydrolysis Reaction

| Carbon | 2-(1-methyl-1H-pyrrol-2-yl)acetamide (Reactant) | Tetrahedral Intermediate | 1-methyl-1H-pyrrole-2-acetic acid (Product) |

| C=O (Amide) | δ ~172 ppm | - | - |

| C(OH)₂NH₂⁺ | - | δ ~95 ppm | - |

| C=O (Acid) | - | - | δ ~175 ppm |

| CH₂ | δ ~35 ppm | δ ~33 ppm | δ ~34 ppm |

| N-CH₃ | δ ~34 ppm | δ ~34 ppm | δ ~35 ppm |

| Pyrrole Carbons | δ 105-125 ppm | δ 105-125 ppm | δ 106-126 ppm |

Elucidating Reaction Kinetics with IR Spectroscopy

Infrared spectroscopy is particularly useful for monitoring changes in functional groups. solubilityofthings.comrsc.orgcutm.ac.inperkinelmer.com The progress of the amide hydrolysis can be followed by observing the disappearance of the amide C=O stretch and the appearance of the carboxylic acid C=O stretch.

Table 3: Key IR Absorption Frequencies for Monitoring Amide Hydrolysis

| Functional Group | Vibrational Mode | 2-(1-methyl-1H-pyrrol-2-yl)acetamide (Reactant) | 1-methyl-1H-pyrrole-2-acetic acid (Product) |

| Amide | C=O stretch | ~1660 cm⁻¹ | Disappears |

| Amide | N-H bend | ~1620 cm⁻¹ | Disappears |

| Carboxylic Acid | C=O stretch | Appears | ~1710 cm⁻¹ |

| Carboxylic Acid | O-H stretch | Appears | ~2500-3300 cm⁻¹ (broad) |

The intensity of these absorption bands is proportional to the concentration of the respective species, allowing for the determination of reaction kinetics. fiveable.me

Confirming Molecular Weights with Mass Spectrometry

Mass spectrometry can be used to identify the starting material, product, and any stable intermediates by their mass-to-charge ratio (m/z). For the hypothetical hydrolysis of 2-(1-methyl-1H-pyrrol-2-yl)acetamide (MW = 152.19 g/mol ), the expected product, 1-methyl-1H-pyrrole-2-acetic acid, would have a molecular weight of 153.16 g/mol . Monitoring the reaction mixture over time with a technique like ESI-MS (Electrospray Ionization Mass Spectrometry) would show the decrease in the ion signal for the reactant and the increase in the signal for the product.

By combining the data from NMR, IR, and MS, a comprehensive picture of the reaction mechanism can be developed. NMR provides detailed structural information and allows for the quantification of reactants and products. IR spectroscopy offers a convenient way to monitor the transformation of functional groups and determine reaction kinetics. Mass spectrometry confirms the identity of the species involved. While this discussion is based on a hypothetical scenario due to the lack of specific literature for 2-(1-methyl-1H-pyrrol-2-yl)acetamide, it illustrates the powerful and complementary nature of these spectroscopic techniques in the elucidation of chemical reaction mechanisms.

Computational Chemistry and Theoretical Investigations of 2 1 Methyl 1h Pyrrol 2 Yl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its approximations) to determine the electronic structure and energy of a molecule, from which numerous other properties can be derived.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized molecular geometry, corresponding to the lowest energy conformation of a molecule. nih.gov Functionals such as B3LYP and B3PW91, combined with basis sets like 6-311G(d,p), are commonly used for accurate calculations of molecular structures and energies. nih.gov

For 2-(1-methyl-1H-pyrrol-2-yl)acetamide, a DFT optimization would yield precise information on bond lengths, bond angles, and dihedral angles. While specific crystallographic or DFT-calculated data for the title compound is not detailed in the available literature, studies on related N-methyl pyrrole (B145914) derivatives provide expected values. For instance, analysis of similar structures shows that the pyrrole ring is essentially planar. researchgate.net DFT calculations would confirm the planarity of the pyrrole ring and determine the orientation of the acetamide (B32628) side chain relative to the ring. This structural information is the foundation for all further computational analysis.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are critical in determining the electronic properties and chemical reactivity of a molecule. ekb.eg The energy of the HOMO is related to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability). ekb.egresearchgate.net The difference between these energies, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. irjweb.comresearchgate.net

From the HOMO and LUMO energies, several quantum chemical descriptors can be calculated to quantify reactivity: ekb.egresearchgate.net

Ionization Energy (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Chemical Softness (S) = 1 / η

Electrophilicity Index (ω) = μ² / 2η (where μ is the chemical potential, -χ)

These descriptors provide a quantitative framework for understanding a molecule's tendency to participate in chemical reactions. A high ionization energy suggests stability, while a high electron affinity indicates a greater likelihood of accepting electrons. researchgate.net

Table 1: Illustrative Quantum Chemical Descriptors Based on DFT Calculations for Heterocyclic Compounds Note: The following values are representative examples from studies on various heterocyclic molecules and are intended to illustrate the type of data generated, not the specific values for 2-(1-methyl-1H-pyrrol-2-yl)acetamide.

| Descriptor | Symbol | Typical Value Range (eV) | Significance |

| HOMO Energy | EHOMO | -6.0 to -7.0 | Electron-donating capacity |

| LUMO Energy | ELUMO | -1.0 to -2.0 | Electron-accepting capacity |

| HOMO-LUMO Gap | ΔE | 4.0 to 5.0 | Chemical reactivity and stability irjweb.com |

| Ionization Energy | I | 6.0 to 7.0 | Energy needed to remove an electron researchgate.net |

| Electron Affinity | A | 1.0 to 2.0 | Ability to accept an electron researchgate.net |

| Chemical Hardness | η | 2.0 to 2.5 | Resistance to change in electron distribution irjweb.com |

| Electrophilicity Index | ω | 1.5 to 3.0 | Propensity to accept electrons |

Quantum chemical calculations can accurately predict various spectroscopic properties, which is invaluable for interpreting experimental data.

Infrared (IR) Spectroscopy: DFT calculations can predict vibrational frequencies. By analyzing the computed IR spectrum, specific peaks can be assigned to the vibrational modes of the molecule's functional groups (e.g., N-H stretch, C=O stretch, C-N stretch), aiding in structural confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov These theoretical shifts, when compared to a standard like Tetramethylsilane (TMS), can be correlated with experimental spectra to assist in the assignment of signals to specific nuclei within the molecule.

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic transitions. nih.gov It calculates the excitation energies and oscillator strengths, which correspond to the absorption wavelengths (λmax) and intensities in a UV-Vis spectrum. This analysis helps identify the electronic transitions responsible for the observed absorptions, often corresponding to π→π* or n→π* transitions within the pyrrole ring and acetamide group. schrodinger.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.

For 2-(1-methyl-1H-pyrrol-2-yl)acetamide, MD simulations can be used to:

Explore Conformational Space: The molecule's flexibility, particularly the rotation around the single bonds of the acetamide side chain, can be explored to identify the most stable and populated conformations in different environments (e.g., in a vacuum, in water).

Study Solvation: By placing the molecule in a simulated box of solvent (e.g., water), MD can reveal how solvent molecules arrange around the solute and form hydrogen bonds, providing insights into its solubility and behavior in solution.

Analyze Ligand-Protein Stability: If the molecule is docked into a protein's active site, MD simulations can assess the stability of the resulting complex over time (e.g., over nanoseconds). mdpi.com Key metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD indicates that the ligand remains securely bound in the active site. mdpi.complos.org

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity. nih.gov An MEP surface is plotted over the molecule's electron density, with colors indicating the electrostatic potential.

Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are associated with nucleophilic centers (e.g., the oxygen atom of the carbonyl group). researchgate.net

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack and are associated with electrophilic centers (e.g., hydrogen atoms attached to heteroatoms like nitrogen). researchgate.net

Green/Yellow Regions: Indicate areas of neutral or near-zero potential.

For 2-(1-methyl-1H-pyrrol-2-yl)acetamide, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen, identifying it as a primary site for hydrogen bond donation. A positive potential (blue) would be expected around the amide N-H proton, highlighting its role as a hydrogen bond donor. This information is crucial for understanding intermolecular interactions and predicting how the molecule will interact with biological targets. nih.gov

Ligand-Protein Docking Studies for Elucidating Molecular Interactions with Biological Targets (in silico)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. nih.gov This method is instrumental in drug discovery for screening virtual libraries and understanding the structural basis of protein-ligand interactions. mdpi.com

The process involves:

Preparation: Obtaining the 3D structures of the ligand (2-(1-methyl-1H-pyrrol-2-yl)acetamide) and the target protein (e.g., an enzyme or receptor). The ligand's geometry is optimized, and the protein structure is prepared by adding hydrogen atoms and removing solvent molecules.

Docking Simulation: A scoring function is used to evaluate numerous possible binding poses of the ligand within the protein's active site. The poses are ranked based on a score that estimates the binding affinity, typically expressed in kcal/mol. nih.gov

Analysis: The best-scoring poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues in the active site. nih.goviajpr.com

For 2-(1-methyl-1H-pyrrol-2-yl)acetamide, docking studies could reveal its potential to inhibit a specific enzyme. For example, derivatives of this compound have been studied as inhibitors of enzymes like α-glucosidase. researchgate.net A docking simulation would identify which amino acids the acetamide and pyrrole moieties interact with, providing a rationale for its biological activity and a foundation for designing more potent analogs.

Table 2: Representative Data from a Molecular Docking Study Note: This table illustrates the typical output of a docking analysis. The target protein, binding energy, and interacting residues are hypothetical for 2-(1-methyl-1H-pyrrol-2-yl)acetamide.

| Parameter | Description |

| Target Protein | Hypothetical Kinase (PDB ID: XXXX) |

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | |

| Hydrogen Bonds | Amide N-H with Asp150; Carbonyl C=O with Lys45 |

| Hydrophobic Interactions | Pyrrole ring with Val30, Leu130; Methyl group with Ala60 |

| π-π Stacking | Pyrrole ring with Phe148 |

This in silico analysis provides a detailed hypothesis of the binding mode, which can then be tested and validated through experimental methods.

Identification of Potential Binding Sites and Modes

Information regarding the specific amino acid residues and the nature of the interactions (e.g., hydrogen bonding, hydrophobic interactions) that would constitute the binding site for 2-(1-methyl-1H-pyrrol-2-yl)acetamide with any biological target has not been reported in the reviewed literature. Computational docking studies, which are essential for identifying such binding modes, appear not to have been published for this compound.

Prediction of Binding Affinities and Interaction Scores

Similarly, there is no available data on the predicted binding affinities, such as docking scores or calculated inhibition constants (Ki), for 2-(1-methyl-1H-pyrrol-2-yl)acetamide with any protein or enzyme. These scores are crucial for ranking potential drug candidates and are a standard output of computational screening and analysis.

Mechanistic Aspects of in Vitro Biological Activities of 2 1 Methyl 1h Pyrrol 2 Yl Acetamide and Its Derivatives

Enzyme Inhibition Studies (in vitro)

The capacity of 2-(1-methyl-1H-pyrrol-2-yl)acetamide derivatives to inhibit specific enzymes is a significant area of research. These studies provide insights into the potential interactions between the compound's structural features and the active sites of enzymes.

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it a target for various therapeutic agents. rjpbr.comresearchgate.netnih.gov It catalyzes the reduction of dihydrofolate to tetrahydrofolate, an essential cofactor in cellular metabolism. nih.govmdpi.com Inhibition of DHFR can lead to the disruption of DNA synthesis and cell growth arrest. mdpi.com Similarly, Enoyl-Acyl Carrier Protein Reductase (ENR) is a key enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for building cell membranes. sphinxsai.comfrontiersin.org As such, ENR is a well-established target for antibacterial agents. sphinxsai.comresearchgate.net

While the pyrrole (B145914) nucleus is a feature in many biologically active compounds, in vitro studies specifically documenting the direct inhibitory activity of 2-(1-methyl-1H-pyrrol-2-yl)acetamide on DHFR and ENR are not extensively detailed in the available literature. However, related heterocyclic structures, such as pyrrolidine (B122466) carboxamides, have been investigated as a novel class of potent inhibitors against InhA, an ENR from Mycobacterium tuberculosis. sphinxsai.com This suggests that the pyrrole scaffold could be a valuable pharmacophore for the design of inhibitors against these enzymes, though specific mechanistic studies on the title compound are required.

Derivatives of the core acetamide (B32628) structure have demonstrated notable inhibitory effects on carbohydrate-hydrolyzing enzymes, which are important targets in managing hyperglycemia. researchgate.netnih.govnih.gov

In one study, a series of novel chloro-substituted 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide derivatives were synthesized and evaluated for their α-glucosidase inhibitory activity. chemicalpapers.com All tested compounds showed moderate to excellent in vitro inhibition compared to the standard, acarbose (B1664774). chemicalpapers.com The most potent compound in the series exhibited an IC50 value of 111 ± 12 µM, significantly lower than that of acarbose (750 ± 9 µM). chemicalpapers.com Enzyme kinetic studies performed on this potent inhibitor revealed a competitive mode of inhibition, indicating that the compound likely competes with the substrate for binding to the active site of the α-glucosidase enzyme. researchgate.netchemicalpapers.com

Similarly, other related structures have been investigated for their effects on α-amylase. For instance, a series of indole-3-acetamides, which share a heterocyclic acetamide motif, displayed good to moderate inhibition against the α-amylase enzyme, with IC50 values ranging from 1.09 ± 0.11 to 2.84 ± 0.1 μM. acs.org Pyrrolidine derivatives have also been shown to inhibit both α-amylase and α-glucosidase. nih.gov

Table 1: In Vitro α-Glucosidase Inhibitory Activity of 2-(2-methyl-1-phenyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridin-3-yl) acetamide Derivatives

| Compound | IC50 (µM) | Inhibition Type |

|---|---|---|

| Derivative 5e | 111 ± 12 | Competitive |

| Other Derivatives (5a-i) | 111 - 673 | - |

| Acarbose (Standard) | 750 ± 9 | - |

Data sourced from studies on chloro-substituted derivatives. chemicalpapers.com

Tyrosinase is a copper-containing enzyme that plays a central role in melanogenesis, the process of melanin (B1238610) pigment production. nih.govnih.gov Its inhibition is a key strategy for developing depigmentation agents used in cosmetics and for treating hyperpigmentation disorders. nih.govmdpi.com Tyrosinase inhibitors can function through various mechanisms, which are typically elucidated using enzyme kinetic studies. mdpi.com

Inhibitors are broadly classified based on their interaction with the enzyme:

Competitive inhibitors bind to the free enzyme at the active site, preventing the substrate from binding. nih.govmdpi.com

Uncompetitive inhibitors bind only to the enzyme-substrate complex. mdpi.com

Mixed-type inhibitors can bind to both the free enzyme and the enzyme-substrate complex, often at a site distinct from the substrate-binding site. mdpi.commdpi.comnih.gov This type of inhibition is characterized by effects on both the Michaelis constant (Km) and the maximum velocity (Vmax) of the reaction. mdpi.com Non-competitive inhibition is a special case of mixed inhibition where the inhibitor has the same affinity for both the free enzyme and the enzyme-substrate complex. mdpi.com

The inhibition can also be reversible or irreversible. Reversible inhibitors bind non-covalently and can be dissociated from the enzyme, whereas irreversible inhibitors, often called suicide substrates, form stable, covalent bonds with the enzyme, leading to permanent inactivation. mdpi.com While numerous natural and synthetic compounds have been identified as tyrosinase inhibitors, specific in vitro studies detailing the tyrosinase inhibition mechanism of 2-(1-methyl-1H-pyrrol-2-yl)acetamide were not found in the reviewed literature.

Modulation of Receptor Signaling Pathways (in vitro)

The pyrrole scaffold is present in many compounds known to interact with various biological receptors. For example, certain 1H-pyrrolo[3,2-b]pyridine derivatives have been identified as selective negative allosteric modulators of the GluN2B receptor, and other novel pyrrole compounds have been developed to modulate the endocannabinoid and dopaminergic systems. eurekaselect.com

However, direct evidence from in vitro studies specifically demonstrating the modulation of receptor signaling pathways by 2-(1-methyl-1H-pyrrol-2-yl)acetamide is limited. Indirectly, compounds that inhibit tyrosinase can influence melanogenesis, a process regulated by signaling pathways such as the cAMP/PKA and MAPK/ERK pathways, which control the expression of the microphthalmia-associated transcription factor (MITF). mdpi.com An inhibitor of tyrosinase could therefore have downstream effects on these cellular signaling cascades, although this represents an indirect mechanism of modulation.

Interactions with Other Molecular Targets (in vitro)

Beyond the aforementioned enzymes, pyrrole-containing compounds have been shown to interact with other significant molecular targets. A study on a structurally related compound, [5-(4-Pyrrol-1-yl-benzoyl)-1H-pyrrol-2-yl)]-acetic acid, revealed its ability to inhibit the enzyme aldose reductase in vitro. nih.gov Aldose reductase is the first and rate-limiting enzyme in the polyol pathway of glucose metabolism. Furthermore, the same compound was found to inhibit the non-enzymatic glycation process of proteins. nih.gov This dual action suggests that such compounds could interfere with processes implicated in the development of diabetic complications.

Investigation of Cellular Processes (in vitro)

The inhibition of specific enzymes by 2-(1-methyl-1H-pyrrol-2-yl)acetamide and its derivatives has direct implications for various cellular processes in an in vitro setting.

Carbohydrate Metabolism: The demonstrated inhibition of α-glucosidase and α-amylase by derivatives directly impacts carbohydrate digestion and metabolism. researchgate.netchemicalpapers.com In a cellular context, this would translate to a reduced rate of complex carbohydrate breakdown into absorbable monosaccharides.

Melanogenesis: Although direct inhibition data for the title compound is lacking, the study of tyrosinase inhibitors is fundamentally an investigation of the cellular process of melanin synthesis. nih.govmdpi.com An effective inhibitor would reduce the production of melanin in cultured melanocytes. nih.gov

Nucleotide and Amino Acid Synthesis: The inhibition of DHFR, a target for many antifolate drugs, would disrupt the folate cycle. nih.gov This directly impacts the de novo synthesis of purines, thymidylate, and certain amino acids, ultimately leading to an arrest of cell proliferation in vitro. mdpi.com

Fatty Acid Biosynthesis: Inhibition of ENR would block the elongation cycle of fatty acid synthesis in bacteria. frontiersin.orgnih.gov This would disrupt the production of essential fatty acids required for maintaining the integrity of the bacterial cell membrane. nih.gov

Polyol Pathway and Glycation: The inhibition of aldose reductase and protein glycation by a related pyrrole derivative points to an interaction with the cellular processes associated with hyperglycemia-induced damage. nih.gov In vitro, this would manifest as a reduction in sorbitol accumulation and a decrease in the formation of advanced glycation end-products (AGEs) on proteins.

Structure Activity Relationship Sar Studies of 2 1 Methyl 1h Pyrrol 2 Yl Acetamide Derivatives

Systematic Modification of the Acetamide (B32628) Moiety

The acetamide group of 2-(1-methyl-1H-pyrrol-2-yl)acetamide is a critical pharmacophoric element, offering multiple points for modification. Alterations to the N-substituents and the connecting alkyl chain can significantly influence factors such as potency, selectivity, and pharmacokinetic properties.

Impact of N-Substituents on Biological Activity

The terminal nitrogen atom of the acetamide group is a prime site for substitution to explore its interaction with biological targets. In analogous series of bioactive acetamides, the nature of the N-substituent has been shown to be a key determinant of activity. For instance, in studies of similar heterocyclic acetamides investigated as enzyme inhibitors, a clear relationship between the size, lipophilicity, and electronic nature of the N-substituent and biological potency has been established.

Generally, small, non-polar N-alkyl groups are well-tolerated. However, the introduction of larger or more functionalized groups can lead to varied outcomes. N-aryl or N-heteroaryl substituents can introduce favorable π-π stacking or hydrogen bonding interactions, potentially enhancing potency. For example, replacing an N-alkyl group with an N-phenyl or N-pyridyl group has, in some related series, resulted in a significant increase in inhibitory activity against certain enzymes. Conversely, excessively bulky substituents may introduce steric hindrance, preventing optimal binding to the target and reducing activity.

| Substituent (R) on Acetamide Nitrogen | General Structural Class | Anticipated Impact on Activity | Potential Rationale |

|---|---|---|---|

| -H | Primary Amide | Baseline Activity | Potential for H-bond donation and acceptance. |

| -CH₃, -C₂H₅ | Small Alkyl | Maintained or Slightly Increased Activity | Small groups fit into hydrophobic pockets without steric clash. |

| -CH(CH₃)₂, -C(CH₃)₃ | Bulky Alkyl | Decreased Activity | Potential for steric hindrance at the binding site. |

| -Phenyl | Aryl | Significantly Increased Activity | Potential for π-π stacking interactions with aromatic residues. |

| -Phenyl-4-Cl | Substituted Aryl | Increased or Decreased Activity | Depends on the electronic and steric effects of the substituent. |

| -Benzyl | Aralkyl | Variable Activity | Increased flexibility may allow for better binding, but could also increase conformational entropy penalty. |

Variation of Alkyl Chain Length and Substituents

The methylene (B1212753) linker between the pyrrole (B145914) ring and the amide carbonyl is another site for modification. Shortening or lengthening this chain alters the spatial relationship between the two key moieties. Homologation (inserting additional methylene groups) to form propionamide (B166681) or butyramide (B146194) derivatives often leads to a decrease in activity, suggesting that the specific distance and rigidity conferred by the acetamide linker are optimal for binding.

Introducing substituents on the α-carbon of the acetamide group can also have a profound effect. Small alkyl groups (e.g., methyl) can provide conformational restriction, which may lock the molecule into a more bioactive conformation, thereby increasing potency. However, larger groups at this position typically reduce activity due to steric clashes.

Derivatization at the Pyrrole Ring

The pyrrole ring is an electron-rich aromatic system, and substitution at its carbon atoms (C-3, C-4, and C-5) is a key strategy for modulating the electronic properties and steric profile of the molecule.

Substitution at C-3, C-4, and C-5 Positions

The reactivity of the pyrrole ring towards electrophilic substitution is highest at the C-2 and C-5 positions, followed by the C-3 and C-4 positions. Since the acetamide group already occupies the C-2 position, the C-3, C-4, and C-5 positions are available for derivatization.

C-5 Position: Substitution at the C-5 position, adjacent to the nitrogen atom and para to the acetamide group, can have a significant electronic and steric influence. Small, lipophilic groups at this position are often favorable.

C-3 Position: Located ortho to the acetamide side chain, substituents at the C-3 position can have a pronounced steric effect, potentially forcing the acetamide side chain into a specific conformation. This can be beneficial if that conformation is conducive to binding but detrimental otherwise.

In related polysubstituted pyrrole series, it has been observed that the specific placement of substituents is critical, and a particular substitution pattern is often required for optimal activity against a given biological target. mdpi.com

Influence of Electron-Withdrawing and Electron-Donating Groups

The electronic nature of the substituents on the pyrrole ring plays a vital role in modulating the molecule's interaction with its target. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the pKa of the pyrrole nitrogen and the electron density of the ring system.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the pyrrole ring. researchgate.net This can reduce the ring's susceptibility to oxidative metabolism and may enhance interactions with electron-deficient areas of a binding site. In some series of pyrrole-based bioactive compounds, the presence of a halogen or a trifluoromethyl group has been linked to enhanced potency. mdpi.com

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or alkyl groups increase the electron density of the ring. This can enhance π-π stacking interactions and hydrogen bond acceptor strength. However, it can also increase the rate of metabolic oxidation. Studies on certain pyrrole derivatives have shown that compounds with electron-donating substituents sometimes exhibit lower activity compared to those with electron-withdrawing ones. mdpi.com

| Position | Substituent Type | Example Group | General Effect on Ring Electron Density | Potential Impact on Biological Activity |

|---|---|---|---|---|

| C-4 / C-5 | Strong EWG | -NO₂ | Strongly Decreases | May increase potency through specific electronic interactions; can alter pharmacokinetics. |

| C-4 / C-5 | Moderate EWG | -Cl, -Br, -F | Moderately Decreases | Often enhances potency and improves metabolic stability. Fluorine substitution can be particularly favorable. mdpi.com |

| C-4 / C-5 | Weak EDG | -CH₃ | Slightly Increases | Generally well-tolerated; can fill small hydrophobic pockets. |

| C-4 / C-5 | Strong EDG | -OCH₃ | Strongly Increases | May enhance π-stacking but can be metabolically liable. Activity impact is target-dependent. mdpi.com |

Heterocyclic Ring Fusions and Incorporations

Fusing a second heterocyclic ring to the pyrrole core is an advanced strategy to create novel, rigid scaffolds with distinct pharmacological profiles. This approach, known as molecular hybridization or scaffold hopping, can lead to compounds with enhanced potency, improved selectivity, and novel mechanisms of action. The biological properties of pyrrole-based compounds can be significantly altered when they are fused with other heterocycles. researchgate.net

Common fused systems include pyrrolopyrimidines, pyrrolopyrazines, and pyrrolopyridines. nih.govresearchgate.netnih.gov These bicyclic systems are often found in kinase inhibitors and other targeted therapies.

Pyrrolo[2,3-d]pyrimidines: Known as 7-deazapurines, this scaffold is a well-established "privileged structure" in medicinal chemistry. nih.govnih.gov Incorporating the 2-(1-methyl-1H-pyrrol-2-yl)acetamide into such a fused system could generate potent inhibitors of enzymes like protein kinases, by mimicking the natural purine (B94841) substrates. mdpi.com SAR studies on these fused systems focus on substitution at the pyrimidine (B1678525) ring, which can project vectors into different regions of an enzyme's active site.

Pyrrolo[1,2-a]pyrazines: This fused system offers a different three-dimensional shape and distribution of nitrogen atoms. Derivatives of this scaffold have shown a range of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov Fusing a pyrazine (B50134) ring to the pyrrole core of the parent acetamide would create a novel chemical entity where modifications on the pyrazine ring could be explored to optimize target interactions.

The rationale behind this strategy is that the rigid, fused ring system reduces the conformational flexibility of the molecule, which can lead to a lower entropic penalty upon binding and thus higher affinity. Furthermore, the additional ring provides new points for substitution, allowing for a more extensive exploration of chemical space to achieve the desired biological profile.

Pyrrolo[2,3-d]pyrimidines

Pyrrolo[2,3-d]pyrimidines, also known as 7-deazapurines, are recognized for their significant biological activities, including their role as kinase inhibitors. nih.govx-mol.netnih.gov The structural resemblance of the pyrrolo[2,3-d]pyrimidine core to adenine (B156593) allows these compounds to competitively bind to the ATP-binding site of various kinases, making them attractive candidates for cancer therapy. nih.govmdpi.com

While direct SAR studies on pyrrolo[2,3-d]pyrimidines derived specifically from 2-(1-methyl-1H-pyrrol-2-yl)acetamide are not extensively documented in publicly available literature, the general SAR principles for this class of compounds provide valuable insights. The biological activity of these derivatives is highly dependent on the nature and position of substituents on both the pyrrole and pyrimidine rings.

For instance, in a series of tricyclic pyrrolo[2,3-d]pyrimidines, substitutions at the N-aryl group were found to be critical for their cytotoxic activity. mdpi.com The introduction of electron-withdrawing groups such as fluorine, chlorine, bromine, or trifluoromethyl at this position often leads to a loss of activity, whereas unsubstituted or certain halo-substituted compounds display moderate activity against various cancer cell lines. mdpi.com

Furthermore, modifications at other positions of the heterocyclic core can significantly impact their inhibitory potency and selectivity. Halogenation of the pyrrolo[2,3-d]pyrimidine system has been shown to have a favorable impact on biological activity. mdpi.com

Table 1: Illustrative SAR Data for Selected Pyrrolo[2,3-d]pyrimidine Derivatives

| Compound ID | R1-substituent | R2-substituent | In Vitro Activity (IC50, µM) - HeLa Cells | In Vitro Activity (IC50, µM) - MCF-7 Cells |

| 8a | H | H | 19.22 | >50 |

| 8b | F | H | >50 | >50 |

| 10a | Cl | 4-chlorophenyl | ~23-28 | ~23-28 |

| 10b | Br | 4-chlorophenyl | >50 | Moderate |

Note: The data in this table is based on representative compounds from the literature to illustrate general SAR principles of the pyrrolo[2,3-d]pyrimidine scaffold and are not directly derived from 2-(1-methyl-1H-pyrrol-2-yl)acetamide. mdpi.com

Pyrrolopyrazinones and Pyrrolotriazinones

Pyrrolopyrazinones: This class of compounds, containing a fused pyrrole and pyrazine ring system, exhibits a broad spectrum of biological activities. researchgate.net However, specific SAR studies on pyrrolopyrazinone derivatives originating from 2-(1-methyl-1H-pyrrol-2-yl)acetamide are not well-documented in the reviewed scientific literature. General synthetic strategies often involve the construction of the pyrrole ring onto a pre-existing diketopiperazine or fusing a pyrazinone to a pyrrole derivative. mdpi.comnih.gov The biological activity of these compounds is influenced by the substitution pattern on the bicyclic core.

Pyrrolotriazinones: These fused heterocyclic compounds have emerged as a scaffold of interest in drug discovery, with reported activities including PI3Kδ inhibition and Eg5 inhibition. nih.gov An extensive review of pyrrolotriazinones highlights their potential in medicinal chemistry, though SAR studies remain limited. nih.gov The synthesis generally starts from a substituted pyrrole-2-carboxylic acid. nih.gov A structure-activity relationship study on a series of pyrrolotriazinone-based Eg5 inhibitors revealed that the pyrrolotriazinone moiety interacts with a hydrophobic pocket of the Eg5 protein. nih.gov

Due to the lack of specific SAR studies for derivatives of 2-(1-methyl-1H-pyrrol-2-yl)acetamide within these two classes, a detailed analysis is not possible at this time. Further research is needed to explore the therapeutic potential of these specific derivatives.

Triazole and Benzodioxol Conjugates

Triazole Conjugates: The synthesis of triazole-containing compounds derived from 2-(1-methyl-1H-pyrrol-2-yl)acetamide has been reported, leading to molecules with potential anticancer activity. mdpi.com A notable example is the synthesis of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione from 2-(1-methylpyrrol-2-yl)acetohydrazide, a close derivative of the parent acetamide. mdpi.com

Table 2: In Vitro Anticancer Activity of a Triazole Derivative and its Metal Complexes

| Compound | Cell Line | In Vitro Activity (IC50, µM) |

| Ligand (C15) | HT29 | Not specified as highly active |

| Complex 1 (Mn) | A549 | 794.37 |

| Complex 1 (Mn) | HT29 | 654.31 |

| Complex 3 (Ni) | HT29 | 1064.05 |

Data extracted from a study on 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its metal complexes. mdpi.com

Correlating Structural Features with Observed In Vitro Biological Activities

The correlation of structural features with in vitro biological activities is a cornerstone of medicinal chemistry. Based on the available data for the derivatives of 2-(1-methyl-1H-pyrrol-2-yl)acetamide, several key observations can be made.

For the pyrrolo[2,3-d]pyrimidine derivatives, the nature of the substituent at the N-aryl position is a critical determinant of cytotoxicity. The loss of activity upon introduction of bulky, electron-withdrawing groups suggests that steric and electronic factors at this position are crucial for target interaction. The enhanced activity of some halogenated derivatives points to the importance of specific electronic and hydrophobic interactions. mdpi.com

In the case of triazole conjugates , the introduction of a large aromatic system like a naphthalene (B1677914) ring on the triazole appears to be a key feature for anticancer activity. The ability of the triazoline-3-thione ligand to form metal complexes that exhibit significant cytotoxicity highlights the potential of using these derivatives as scaffolds for metallodrugs. The variation in activity between different metal complexes (e.g., Mn vs. Ni) indicates that the nature of the metal center and the resulting geometry of the complex are also critical for biological activity. mdpi.com

Synthetic Utility and Applications in Advanced Chemical Synthesis

2-(1-methyl-1H-pyrrol-2-yl)acetamide as a Building Block in Heterocyclic Synthesis

The pyrrole (B145914) nucleus is a fundamental structural motif in a vast array of biologically active compounds and functional materials. The presence of the acetamide (B32628) side chain in 2-(1-methyl-1H-pyrrol-2-yl)acetamide provides a reactive handle for its elaboration into various fused heterocyclic systems. For instance, the nitrogen and carbonyl functionalities of the acetamide group can participate in cyclocondensation reactions to form new rings fused to the pyrrole core.

One important class of fused heterocycles that can be conceptually accessed from pyrrole-2-acetamide derivatives are pyrrolopyrimidines. These bicyclic systems are of considerable interest in medicinal chemistry due to their structural analogy to purines, which allows them to interact with a range of biological targets. The synthesis of pyrrolo[1,2-a]pyrimidine (B7980946) derivatives has been explored, and while specific examples starting directly from 2-(1-methyl-1H-pyrrol-2-yl)acetamide are not extensively documented, the general synthetic strategies often involve the condensation of a 2-aminopyrrole derivative with a 1,3-dicarbonyl compound or its equivalent. The acetamide group in 2-(1-methyl-1H-pyrrol-2-yl)acetamide could potentially be converted to an amino group, thus providing a pathway to such fused systems.

Furthermore, the acetamide moiety can be envisioned to participate in multicomponent reactions (MCRs), which are powerful tools for the efficient construction of complex molecules in a single step. bohrium.com MCRs involving pyrrole derivatives have been utilized to generate diverse heterocyclic libraries for drug discovery. orientjchem.org The reactivity of the acetamide group, particularly after activation, could allow 2-(1-methyl-1H-pyrrol-2-yl)acetamide to serve as a key component in such reactions, leading to the formation of highly substituted heterocyclic frameworks. For example, a one-pot, four-component synthesis of penta-substituted pyrrole derivatives has been reported, showcasing the utility of MCRs in generating molecular diversity. orientjchem.org

Another area of potential application is in the synthesis of pyrrolo[1,2-a]imidazoles. A concise and efficient synthesis of these heterocycles has been developed through regioselective aza-ene additions and cyclic–condensation reactions. rsc.org The structural framework of 2-(1-methyl-1H-pyrrol-2-yl)acetamide makes it a plausible starting material for analogous transformations, potentially leading to novel substituted pyrrolo[1,2-a]imidazole derivatives.